molecular formula C9H19NO2 B2715179 Tert-butyl 2-[(propan-2-yl)amino]acetate CAS No. 127983-07-7

Tert-butyl 2-[(propan-2-yl)amino]acetate

Cat. No.: B2715179
CAS No.: 127983-07-7
M. Wt: 173.256
InChI Key: NGSAOBOSMSHVEN-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(propan-2-yl)amino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an isopropylamino group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(propan-2-yl)amino]acetate typically involves the esterification of tert-butyl acetate with isopropylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Commonly used catalysts include sulfuric acid or hydrochloric acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction mixture is often subjected to distillation to purify the product and remove any unreacted starting materials or by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where nucleophiles such as amines or thiols replace the ester group, forming new compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Tert-butyl 2-[(propan-2-yl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(propan-2-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

    Tert-butyl acetate: A simpler ester with similar structural features but lacking the isopropylamino group.

    Isopropyl acetate: Another ester with an isopropyl group but without the tert-butyl moiety.

    Tert-butyl 2-(methylamino)acetate: A closely related compound with a methylamino group instead of an isopropylamino group.

Uniqueness: Tert-butyl 2-[(propan-2-yl)amino]acetate is unique due to the presence of both the tert-butyl and isopropylamino groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications, offering versatility and specificity in its interactions and reactions.

Properties

IUPAC Name

tert-butyl 2-(propan-2-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(2)10-6-8(11)12-9(3,4)5/h7,10H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSAOBOSMSHVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127983-07-7
Record name tert-butyl 2-[(propan-2-yl)amino]acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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